Cas no 1314069-51-6 (4-Chloro-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide)

4-Chloro-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide 化学的及び物理的性質
名前と識別子
-
- 4-chloro-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide
- 4-chloro-N-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzenesulfonamide
- 4-chloro-N-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzene-1-sulfonamide
- 1314069-51-6
- AS-74496
- AKOS037647688
- D94041
- SCHEMBL15091823
- 4-Chloro-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide
-
- MDL: MFCD22494720
- インチ: 1S/C18H20BClFNO4S/c1-17(2)18(3,4)26-19(25-17)12-5-10-16(15(21)11-12)22-27(23,24)14-8-6-13(20)7-9-14/h5-11,22H,1-4H3
- InChIKey: WFXADFSUWLRSJG-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1)S(NC1C=CC(B2OC(C)(C)C(C)(C)O2)=CC=1F)(=O)=O
計算された属性
- せいみつぶんしりょう: 411.0878653 g/mol
- どういたいしつりょう: 411.0878653 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 27
- 回転可能化学結合数: 4
- 複雑さ: 618
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 411.7
- トポロジー分子極性表面積: 73
4-Chloro-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM430846-250mg |
4-chloro-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide |
1314069-51-6 | 95%+ | 250mg |
$220 | 2022-09-03 | |
1PlusChem | 1P01FO9S-250mg |
4-chloro-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide |
1314069-51-6 | 95% | 250mg |
$258.00 | 2023-12-22 | |
A2B Chem LLC | AY10112-1g |
4-chloro-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide |
1314069-51-6 | 95% | 1g |
$587.00 | 2024-04-20 | |
eNovation Chemicals LLC | D754029-1g |
4-chloro-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide |
1314069-51-6 | 95% | 1g |
$505 | 2024-06-05 | |
1PlusChem | 1P01FO9S-1g |
4-chloro-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide |
1314069-51-6 | 95% | 1g |
$522.00 | 2023-12-22 | |
Aaron | AR01FOI4-250mg |
4-Chloro-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide |
1314069-51-6 | 95% | 250mg |
$239.00 | 2025-02-10 | |
Aaron | AR01FOI4-1g |
4-Chloro-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide |
1314069-51-6 | 95% | 1g |
$520.00 | 2025-02-10 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1578365-1g |
4-Chloro-N-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzenesulfonamide |
1314069-51-6 | 98% | 1g |
¥4680.00 | 2024-08-09 | |
eNovation Chemicals LLC | D754029-250mg |
4-chloro-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide |
1314069-51-6 | 95% | 250mg |
$250 | 2024-06-05 | |
Chemenu | CM430846-1g |
4-chloro-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide |
1314069-51-6 | 95%+ | 1g |
$477 | 2022-09-03 |
4-Chloro-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide 関連文献
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Hidemasa Hikawa,Hirokazu Imamura,Shoko Kikkawa,Isao Azumaya Green Chem., 2018,20, 3044-3049
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
4-Chloro-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamideに関する追加情報
Comprehensive Analysis of 4-Chloro-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide (CAS 1314069-51-6)
The compound 4-Chloro-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide (CAS 1314069-51-6) is a highly specialized boronic ester-containing sulfonamide derivative. Its unique molecular structure, featuring both a sulfonamide group and a dioxaborolane moiety, makes it a valuable intermediate in modern pharmaceutical and agrochemical research. The presence of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group is particularly noteworthy, as it enhances the compound's stability and reactivity in Suzuki-Miyaura cross-coupling reactions, a cornerstone of contemporary organic synthesis.
In recent years, the demand for boron-containing compounds like 1314069-51-6 has surged due to their pivotal role in drug discovery. Researchers frequently search for "boronic acid derivatives in drug design" or "sulfonamide applications in medicinal chemistry," reflecting the growing interest in this chemical space. The compound's chloro and fluoro substituents further contribute to its versatility, enabling precise modifications for target-specific applications. Its CAS number 1314069-51-6 serves as a critical identifier in chemical databases, ensuring accurate sourcing and regulatory compliance.
From a synthetic perspective, 4-Chloro-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide exemplifies the convergence of organoboron chemistry and sulfonamide pharmacology. The dioxaborolane ring protects the boronic acid functionality, addressing common challenges like protodeboronation during storage. This aligns with frequent queries such as "how to stabilize boronic acids" or "best practices for handling boronate esters." The compound's benzenesulfonamide backbone is equally significant, as this scaffold is prevalent in enzyme inhibitors and antibacterial agents, making it a hotspot for structure-activity relationship (SAR) studies.
The pharmaceutical industry's shift toward targeted therapies has amplified the relevance of CAS 1314069-51-6. Its structural features cater to trends like "fragment-based drug discovery" and "covalent inhibitor design," frequently cited in PubMed and SciFinder searches. The fluoro substituent, for instance, is a strategic modification to enhance metabolic stability—a topic often explored in "fluorine in drug development" literature. Meanwhile, the chloro group offers a handle for further derivatization, resonating with queries about "selective functionalization of aryl chlorides."
Quality control of 1314069-51-6 involves rigorous analytical techniques, including HPLC, NMR, and mass spectrometry. These methods address common concerns like "purity standards for boronic acid derivatives" or "characterization of sulfonamide intermediates." The compound's logP and solubility profiles are also critical parameters, especially for researchers investigating "bioavailability of boron-containing drugs." Such data is indispensable for ADMET predictions, a recurring theme in computational chemistry forums.
Beyond pharmaceuticals, 4-Chloro-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide finds utility in material science. Its boronate ester group enables incorporation into polymeric networks or sensors, aligning with searches for "boron-based smart materials." This dual applicability in life sciences and advanced materials underscores its interdisciplinary importance, a key point for SEO-driven content targeting "multifunctional chemical building blocks."
In summary, CAS 1314069-51-6 represents a nexus of innovation in synthetic and applied chemistry. Its design caters to pressing industry needs—from precision medicine to sustainable materials—while addressing frequently searched topics like "boron in cross-coupling" or "sulfonamide drug scaffolds." As research evolves, this compound will likely remain at the forefront of discussions on molecular diversity and functional group compatibility.
1314069-51-6 (4-Chloro-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide) 関連製品
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